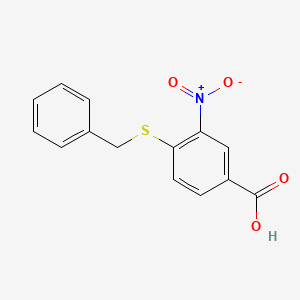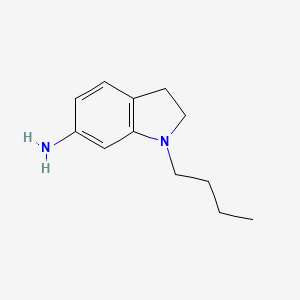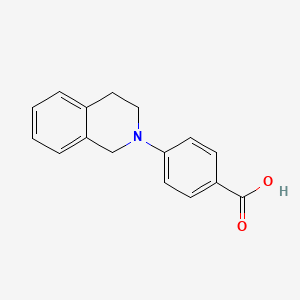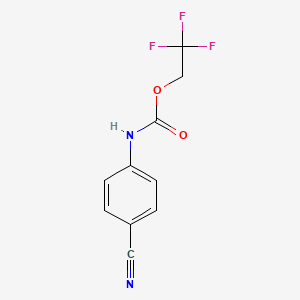
2,2,2-Trifluorethyl-4-cyanophenylcarbamate
Übersicht
Beschreibung
2,2,2-Trifluoroethyl 4-cyanophenylcarbamate is a useful research compound. Its molecular formula is C10H7F3N2O2 and its molecular weight is 244.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,2,2-Trifluoroethyl 4-cyanophenylcarbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2,2-Trifluoroethyl 4-cyanophenylcarbamate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Proteomics-Forschung
2,2,2-Trifluorethyl-4-cyanophenylcarbamate: wird in der Proteomics eingesetzt, einem großen Forschungsfeld, das sich mit Proteinen befasst, insbesondere mit deren Strukturen und Funktionen . Diese Verbindung kann als Reagenz bei der Identifizierung und Quantifizierung von Proteinen verwendet werden und hilft so beim Verständnis zellulärer Prozesse auf molekularer Ebene.
Organische Synthese
In der organischen Chemie dient diese Verbindung als Baustein für die Synthese komplexerer Moleküle. Ihre einzigartige Struktur ermöglicht die Einführung der Trifluormethylgruppe in andere Verbindungen, was deren chemische und physikalische Eigenschaften deutlich verändern kann .
Medizinische Chemie
Forscher in der medizinischen Chemie können This compound zur Entwicklung neuer Arzneimittel einsetzen. Die Trifluormethylgruppe findet sich häufig in bioaktiven Molekülen, und ihre Einarbeitung kann die biologische Aktivität oder metabolische Stabilität potenzieller Medikamente verbessern .
Materialwissenschaften
In der Materialwissenschaft könnte diese Verbindung verwendet werden, um die Oberflächeneigenschaften von Materialien zu verändern. So kann sie beispielsweise zur Herstellung hydrophober Beschichtungen eingesetzt werden, da die Fluoratome dazu neigen, Wasser abzuweisen .
Analytische Chemie
Analytische Chemiker könnten This compound als Standard- oder Referenzverbindung in der Chromatographie oder Massenspektrometrie verwenden. Dies hilft bei der genauen Bestimmung unbekannter Substanzen in komplexen Gemischen .
Chemische Bildung
Aufgrund ihrer interessanten chemischen Eigenschaften kann diese Verbindung in Bildungseinrichtungen eingesetzt werden, um verschiedene chemische Reaktionen und Prinzipien zu demonstrieren, wie z. B. die nucleophile Substitution oder die Auswirkungen elektronenziehender Gruppen auf die Reaktivität .
Wirkmechanismus
Target of Action
The primary targets of 2,2,2-Trifluoroethyl 4-cyanophenylcarbamate are currently unknown. This compound is used in proteomics research
Mode of Action
As a compound used in proteomics research , it may interact with proteins or enzymes in a way that alters their function or structure.
Biochemical Pathways
Given its use in proteomics research , it may influence a variety of pathways depending on the proteins or enzymes it targets
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2,2,2-Trifluoroethyl 4-cyanophenylcarbamate are not well-studied. Its impact on bioavailability is therefore unknown. The compound is a solid at room temperature , which could influence its absorption and distribution in the body.
Result of Action
As a tool in proteomics research , it may have diverse effects depending on the specific proteins or enzymes it interacts with.
Action Environment
Environmental factors that could influence the action, efficacy, and stability of 2,2,2-Trifluoroethyl 4-cyanophenylcarbamate are not well-documented. Factors such as temperature, pH, and the presence of other compounds could potentially affect its activity. The compound is stable at room temperature , suggesting it may be relatively resistant to environmental changes.
Biochemische Analyse
Biochemical Properties
2,2,2-Trifluoroethyl 4-cyanophenylcarbamate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can affect the biochemical pathways in which these enzymes are involved. For instance, it has been observed to interact with proteases, leading to the inhibition of proteolytic activity . This interaction is crucial for understanding the compound’s role in regulating protein degradation and turnover.
Cellular Effects
The effects of 2,2,2-Trifluoroethyl 4-cyanophenylcarbamate on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, it can alter cell signaling pathways, impacting processes such as cell growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, 2,2,2-Trifluoroethyl 4-cyanophenylcarbamate exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, leading to enzyme inhibition or activation . This binding can result in conformational changes in the enzyme structure, affecting its activity. The compound also influences gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2,2-Trifluoroethyl 4-cyanophenylcarbamate change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its activity can decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 2,2,2-Trifluoroethyl 4-cyanophenylcarbamate vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in biochemical pathways and cellular processes . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, the compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes.
Metabolic Pathways
2,2,2-Trifluoroethyl 4-cyanophenylcarbamate is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in these pathways, affecting metabolic flux and metabolite levels . The compound’s influence on metabolic pathways can lead to changes in the overall metabolic profile of cells, impacting energy production, biosynthesis, and other essential cellular functions.
Transport and Distribution
The transport and distribution of 2,2,2-Trifluoroethyl 4-cyanophenylcarbamate within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can affect its activity and function, influencing the biochemical pathways in which it is involved.
Subcellular Localization
The subcellular localization of 2,2,2-Trifluoroethyl 4-cyanophenylcarbamate is crucial for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . Its localization can impact its interactions with biomolecules and its role in biochemical pathways. Understanding the subcellular distribution of the compound is essential for elucidating its mechanism of action and effects on cellular function.
Eigenschaften
IUPAC Name |
2,2,2-trifluoroethyl N-(4-cyanophenyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O2/c11-10(12,13)6-17-9(16)15-8-3-1-7(5-14)2-4-8/h1-4H,6H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JANVIWCHIMGIJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)NC(=O)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


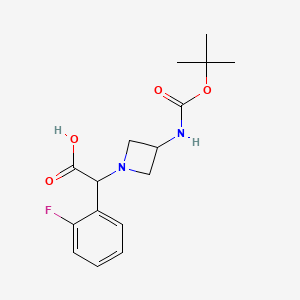
![2-[({[Carboxy(hydroxy)methyl]sulfanyl}methyl)sulfanyl]-2-hydroxyacetic acid](/img/structure/B1517132.png)
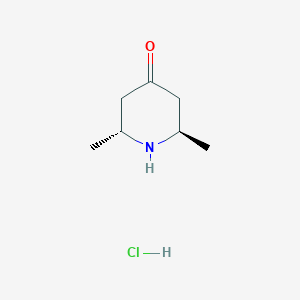
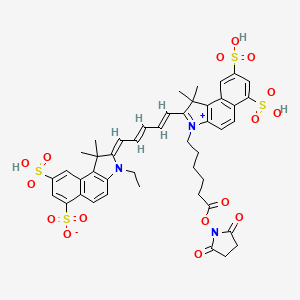

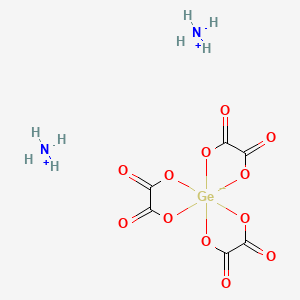
![5-fluoro-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]aniline](/img/structure/B1517156.png)
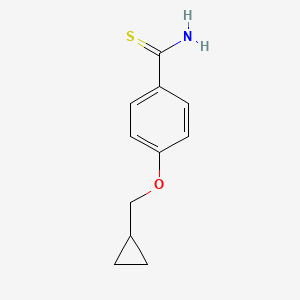
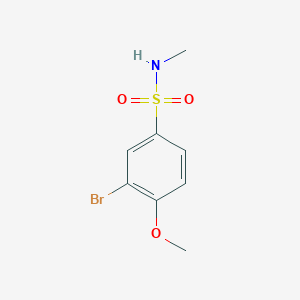
![{1-[2-(Dimethylamino)ethyl]piperidin-4-yl}methanamine](/img/structure/B1517161.png)
![2-[4-(aminomethyl)piperidin-1-yl]-N-tert-butylacetamide](/img/structure/B1517162.png)
